4-Chloro-8-(trifluoromethoxy)quinazoline
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Overview
Description
4-Chloro-8-(trifluoromethoxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 4th position and a trifluoromethoxy group at the 8th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-2-fluoroaniline as a starting material, which undergoes nucleophilic substitution with trifluoromethoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of 4-Chloro-8-(trifluoromethoxy)quinazoline may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazolinones.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
4-Chloro-8-(trifluoromethoxy)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, antiviral, and antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and trifluoromethoxy groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(trifluoromethoxy)quinazoline
- 4-Chloro-7-(trifluoromethoxy)quinazoline
- 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester
Uniqueness
4-Chloro-8-(trifluoromethoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
959237-19-5 |
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Molecular Formula |
C9H4ClF3N2O |
Molecular Weight |
248.59 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethoxy)quinazoline |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-5-2-1-3-6(16-9(11,12)13)7(5)14-4-15-8/h1-4H |
InChI Key |
POYADBSBOMLFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=CN=C2Cl |
Origin of Product |
United States |
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